

O-desmethyl Mebeverine acid D5 structure

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Compound of Interest

Compound Name: *O-desmethyl Mebeverine acid D5*

Cat. No.: *B1139145*

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An In-depth Technical Guide to **O-desmethyl Mebeverine acid D5**

Introduction

O-desmethyl Mebeverine acid is the principal active metabolite of the musculotropic antispasmodic drug, Mebeverine. Mebeverine is prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal spasms. Following administration, Mebeverine undergoes extensive first-pass metabolism, with O-desmethyl Mebeverine acid being one of the major circulating metabolites in the plasma.[1] The deuterated isotopologue, **O-desmethyl Mebeverine acid D5**, serves as a crucial internal standard for the accurate quantification of the metabolite in biological matrices during pharmacokinetic and metabolic studies.[2] This guide provides a comprehensive overview of the chemical structure, properties, metabolism, and analytical methodologies related to O-desmethyl Mebeverine acid and its D5 variant.

Chemical Structure and Physicochemical Properties

O-desmethyl Mebeverine acid is chemically known as 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-butanoic acid.[3][4] The D5 designation indicates that the five hydrogen atoms on the ethyl group have been replaced with deuterium.

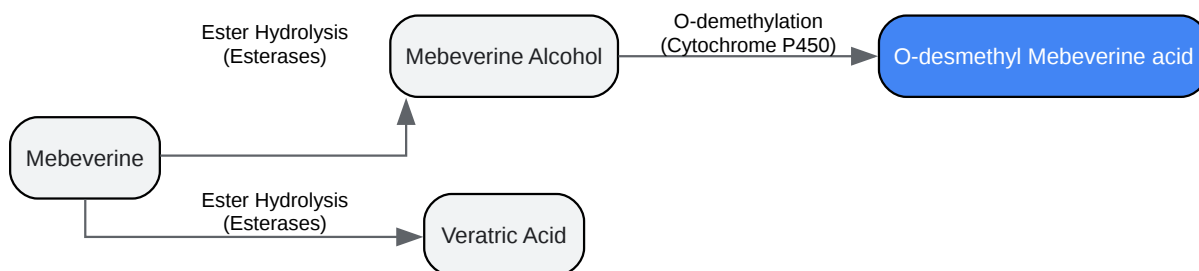
Table 1: Chemical and Physical Properties

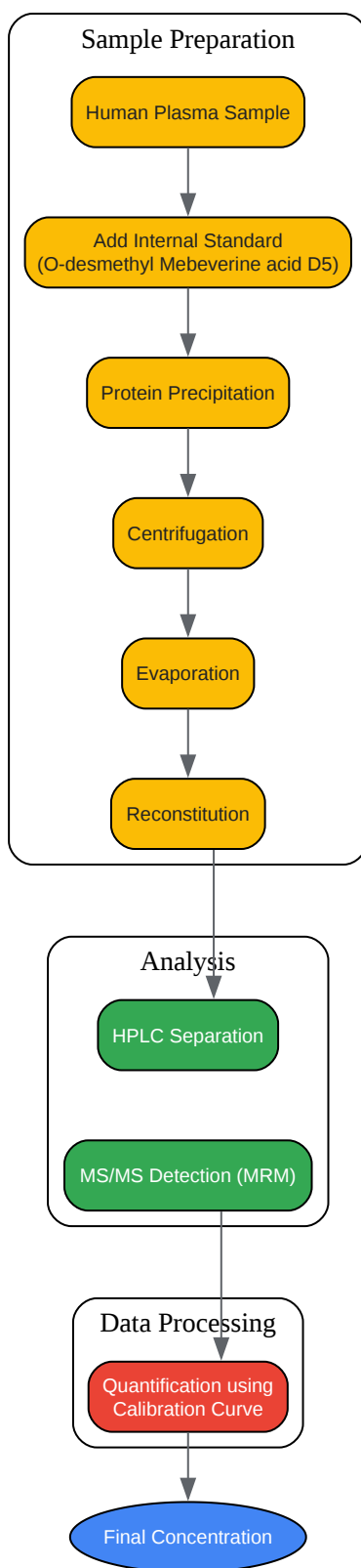
Property	O-desmethyl Mebeverine acid	O-desmethyl Mebeverine acid D5
CAS Number	586357-02-0[3]	1329488-46-1[5]
Molecular Formula	C ₁₅ H ₂₃ NO ₃ [3]	C ₁₅ H ₁₈ D ₅ NO ₃ [2]
Molecular Weight	265.35 g/mol [1]	270.38 g/mol
IUPAC Name	4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid[1]	4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid[5]
SMILES	<chem>CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O</chem> [1]	<chem>[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)Cc1ccc(O)cc1</chem> [5]
InChI	InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)[1]	InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)/i1D3,3D2[5]
InChI Key	DJTCBAFIXOMULT-UHFFFAOYSA-N[3]	DJTCBAFIXOMULT-VWLOTQADSA-N
Solubility	Slightly soluble in DMSO and Methanol.[3]	Not explicitly stated, but expected to be similar to the unlabeled form.
Physical Form	Solid[3]	Not explicitly stated, likely a solid.
Melting Point	98-100 °C[6]	Not available

Metabolism and Pharmacokinetics

Mebeverine is rapidly metabolized in the liver and gut wall following oral administration.[4] The biotransformation pathway to O-desmethyl Mebeverine acid involves two primary steps:

- Ester Hydrolysis: The ester bond in Mebeverine is rapidly cleaved by esterases to yield Mebeverine alcohol and veratric acid.[\[4\]](#)
- O-demethylation: The methoxy group on the aromatic ring of the Mebeverine alcohol metabolite is demethylated, a reaction catalyzed by cytochrome P450 enzymes, to form O-desmethyl Mebeverine acid.[\[4\]](#)





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